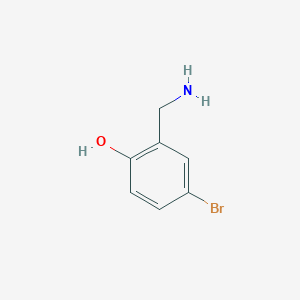
2-(Aminomethyl)-4-bromophenol
Vue d'ensemble
Description
2-(Aminomethyl)-4-bromophenol is a chemical compound that has been studied for various applications, including its saluretic and diuretic activity, coordination behavior with metals, and potential in material science for its optical and electrochemical properties. The compound is characterized by the presence of an aminomethyl group attached to a phenol ring that is further substituted with a bromine atom.
Synthesis Analysis
The synthesis of derivatives of 2-(aminomethyl)phenols has been explored in several studies. For instance, a series of these compounds, including 2-(aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol, was synthesized and found to exhibit significant saluretic, diuretic, and antihypertensive activities . Another study focused on the coordination behavior of copper with a derivative of 4-bromo-2-[(2-diethylaminoethyl)ethylaminomethyl]-6-formylphenol, which involved the formation of complexes in different solvents . Additionally, Schiff base monomers derived from 4-bromobenzaldehyde and aromatic aminophenols were synthesized and converted to polyphenol derivatives through oxidative polycondensation reactions .
Molecular Structure Analysis
The molecular structure of 2-(aminomethyl)-4-bromophenol derivatives has been characterized using various techniques. X-ray diffraction analysis has been employed to study the conformational isomerism of these compounds, revealing the existence of different conformers and non-covalent interactions that contribute to the crystal packing arrangement . The crystal structure of related compounds, such as 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has also been determined, providing insights into the coordination of the boron atom and the overall molecular geometry .
Chemical Reactions Analysis
The reactivity of 2-(aminomethyl)-4-bromophenol derivatives has been investigated in the context of their coordination with metals and their potential as monomers for polymerization. The coordination behavior of copper with a derivative of the compound resulted in the formation of complexes with different ligand conformations depending on the solvent . The Schiff base monomers derived from these compounds have been used to create polyphenol derivatives with interesting optical and electrochemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(aminomethyl)-4-bromophenol derivatives have been extensively studied. These compounds have been found to possess saluretic, diuretic, and antihypertensive activities . Their optical properties have been investigated through UV-Vis and fluorescence analyses, revealing their potential in material science applications . The membrane-protective and antioxidant activities of 4-aminomethyl derivatives of 2,6-diisobornylphenol have also been assessed, demonstrating the influence of the substituent structure on the activity .
Propriétés
IUPAC Name |
2-(aminomethyl)-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJUESRQRPWOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279306 | |
| Record name | 2-(aminomethyl)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-4-bromophenol | |
CAS RN |
58349-96-5 | |
| Record name | 58349-96-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(aminomethyl)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

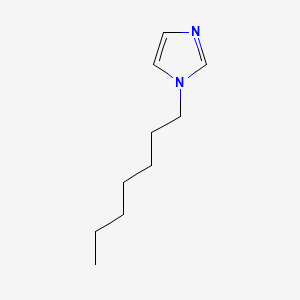
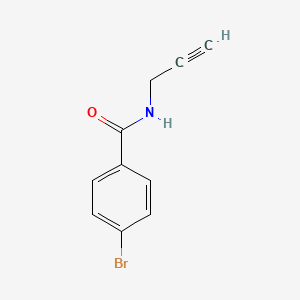
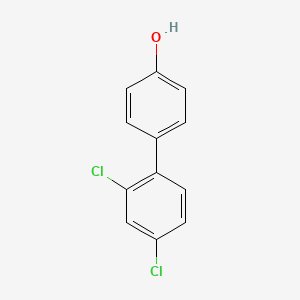

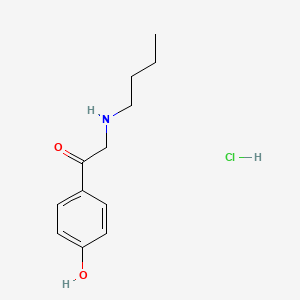

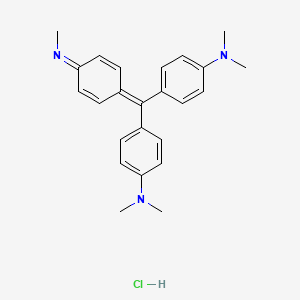
![(5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1330047.png)

![4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B1330053.png)
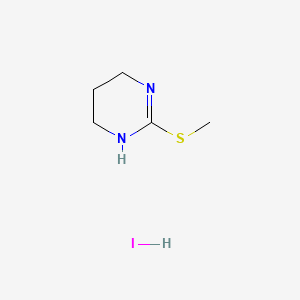
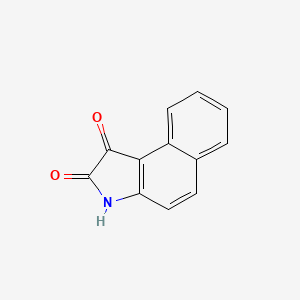

![2-(O-tolyl)-1H-benzo[d]imidazole](/img/structure/B1330058.png)